molecular formula C18H26N2O3 B1325624 Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898763-57-0

Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1325624
CAS No.: 898763-57-0
M. Wt: 318.4 g/mol
InChI Key: GVHCDIZODDPFQI-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an ester functional group. It is often used in medicinal chemistry for the development of pharmaceutical agents due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with a suitable benzyl halide to form 4-(4-methylpiperazinomethyl)benzyl halide.

    Esterification: The benzyl halide derivative is then reacted with ethyl 4-oxobutyrate under basic conditions to form the desired ester product.

The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: It is used in chemical biology research to study the interactions of small molecules with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets in the body. The piperazine ring and phenyl group allow the compound to bind to receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate can be compared with other piperazine derivatives, such as:

    Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutanoate: Similar structure but different ester group.

    4-[4-(4-Methylpiperazinomethyl)phenyl]-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of an ester.

    N-(4-Methylpiperazinomethyl)benzamide: Similar piperazine and phenyl groups but different functional groups.

The uniqueness of this compound lies in its specific ester functional group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)9-8-17(21)16-6-4-15(5-7-16)14-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHCDIZODDPFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643005
Record name Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-57-0
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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